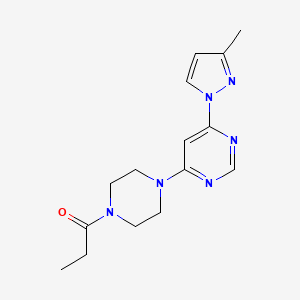![molecular formula C21H19FN2O2 B5569603 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)
2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluoroquinoline compounds involves multi-step chemical reactions, starting from specific precursors to achieve the desired chemical structure. The synthesis often includes the introduction of the fluoro group and the azetidinyl moiety to the quinoline base structure through nucleophilic aromatic substitution reactions and subsequent modification steps to add specific side chains or functional groups (Doll et al., 1999).
Molecular Structure Analysis
The molecular structure of fluoroquinoline derivatives, including those with azetidinyl groups, has been examined through various spectroscopic and crystallographic techniques. These studies reveal the spatial arrangement of atoms within the molecule and how substitutions at specific positions influence the overall molecular geometry and potential biological activity (Frigola et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving fluoroquinoline compounds can include substitutions, additions, and other transformations that modify the chemical structure and thus the chemical and biological properties. The reactivity of such compounds is influenced by the presence of the fluorine atom and the azetidinyl group, affecting their interaction with biological targets (Kuramoto et al., 2003).
Physical Properties Analysis
The physical properties of fluoroquinoline derivatives, such as solubility, melting point, and crystalline form, are critical for their formulation and biological activity. These properties are determined by the molecular structure and can be tailored through chemical synthesis to optimize the compound's pharmacological profile (Venepally et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key factors in the development of fluoroquinoline compounds as potential therapeutic agents. Studies on these compounds explore their binding affinity to biological receptors, their resistance to metabolic degradation, and their ability to induce desired biological effects (Chen et al., 2011).
科学的研究の応用
Antibacterial Agents
The structure-activity relationship (SAR) studies of quinolone derivatives, including compounds similar to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline, have shown potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria. The incorporation of azetidinyl and fluoroquinolone moieties in the molecular structure contributes significantly to their antibacterial efficacy. For instance, derivatives with modifications at the N-1, C-7, and C-8 positions demonstrate enhanced potency against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications for antibacterial activity (Kuramoto et al., 2003).
Molecular Fluorescent Probes
Quinoline derivatives, including those similar to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline, are explored for their fluorescence properties, making them potential candidates for molecular fluorescent probes. The structure-fluorescence property relationship of these compounds is of significant interest for bioimaging and diagnostic applications. They offer the potential to be attached to biomolecules, serving as fluorescent markers for various biological processes (Motyka et al., 2011).
Receptor Binding Studies
Compounds with structural similarities to 2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline have been investigated for their binding properties to specific receptors, showcasing their potential in neurological research and drug development. For instance, the exploration of azetidine and fluoroquinolone derivatives as ligands for the nicotinic acetylcholine receptor (nAChR) reveals their potential in understanding receptor-ligand interactions and developing therapeutic agents for neurological disorders (Doll et al., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(2-ethylphenoxy)azetidin-1-yl]-(8-fluoroquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-14-6-3-4-9-19(14)26-16-12-24(13-16)21(25)18-11-10-15-7-5-8-17(22)20(15)23-18/h3-11,16H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPEEBEEDKWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)



![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)
![N,N-diethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569565.png)
![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)
![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)

